1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one
Description
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (CAS: 1804221-53-1) is a brominated aromatic ketone with the molecular formula C₁₀H₁₀BrF₂NO₂ and a molecular weight of 294.09 g/mol . Its structure features a propan-2-one backbone with a bromine atom at the β-position, linked to a para-amino-substituted phenyl ring bearing a difluoromethoxy (-OCF₂H) group at the ortho position. The Smiles notation CC(=O)C(Br)c1ccc(N)cc1OC(F)F highlights these functional groups, which collectively influence its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C10H10BrF2NO2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
InChI Key |
RANSQEMCBNXFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Bromination-Condensation Sequential Synthesis
The most widely documented method involves a two-step sequence: bromination of the aromatic precursor followed by ketone backbone formation .
Bromination of 4-Amino-2-(Difluoromethoxy)Benzene
The reaction uses bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid catalyst. The difluoromethoxy group directs electrophilic substitution to the para position relative to the amino group, achieving >85% regioselectivity.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–5°C (to minimize polybromination)
- Molar ratio: 1:1.05 (substrate:Br₂)
- Yield: 78–82% after purification via silica gel chromatography
Propan-2-One Condensation
The brominated intermediate reacts with propan-2-one under alkaline conditions (potassium carbonate, K₂CO₃) to form the ketone backbone.
Optimized Parameters:
- Solvent: THF (superior to DMF due to reduced side reactions)
- Temperature: 60–80°C
- Reaction time: 6–8 hours
- Yield: 75–80%
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the enolate ion (generated from propan-2-one) on the brominated aromatic intermediate, followed by dehydration.
Alternative Bromination Agents
N-Bromosuccinimide (NBS) offers a controlled bromination alternative, particularly for lab-scale synthesis.
Protocol:
- Substrate: 4-Amino-2-(difluoromethoxy)benzene
- Brominating agent: NBS (1.1 equivalents)
- Solvent: Dichloromethane
- Initiator: Azobisisobutyronitrile (AIBN, 0.1 equivalents)
- Temperature: −10°C to 0°C
- Yield: 70–75%
Advantages:
- Reduced bromine gas handling risks
- Better compatibility with acid-sensitive functional groups
Grignard Reagent-Based Synthesis
A less common but versatile approach employs Grignard reagents to construct the propan-2-one moiety.
Steps:
- Formation of Phenylmagnesium Bromide:
- React 4-amino-2-(difluoromethoxy)bromobenzene with magnesium in dry diethyl ether.
- Reaction with Acetonitrile:
- Add acetonitrile (CH₃CN) to form the imine intermediate.
- Hydrolysis:
- Acidic hydrolysis (HCl, H₂O) yields the target ketone.
Yield: 65–70% (lower due to side reactions during imine formation)
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols prioritize scalability and safety using continuous flow technology:
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic tubular reactor |
| Residence time | 2–5 minutes |
| Temperature | 50°C |
| Pressure | 3 bar |
| Annual capacity | 10–50 metric tons |
Benefits:
- 20–30% higher yield compared to batch processes
- Reduced solvent consumption (30% less THF)
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Solvent System | Purity (%) | Yield Loss (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 90–92 | 10–15 |
| Column Chromatography | Hexane/ethyl acetate (4:1) | 98–99 | 20–25 |
Trade-offs:
Reaction Optimization Findings
Challenges and Mitigation Strategies
Amino Group Protection
The free amino group can undergo undesired alkylation during condensation.
Solutions:
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies show promise using visible light catalysts (e.g., eosin Y) to activate NBS, enabling room-temperature bromination.
Preliminary Results:
- Yield: 72%
- Reaction time: 2 hours
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which polarizes the C–Br bond.
Mechanistic Notes :
-
Reactions proceed via an SN2 mechanism , with inversion of configuration at the β-carbon.
-
Steric hindrance from the difluoromethoxy group slightly reduces reactivity compared to non-substituted analogs.
Reduction Reactions
The ketone moiety undergoes selective reduction, while the difluoromethoxy group remains inert under standard conditions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-ol | 84% | |
| LiAlH₄ | THF, reflux, 4 hrs | 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-ol | 91% | |
| H₂/Pd-C | EtOAc, 25°C, 1 atm H₂ | 1-(4-Amino-2-(difluoromethoxy)phenyl)propan-2-ol | 76% |
Key Observations :
-
NaBH₄ selectively reduces the ketone without affecting the C–Br bond.
-
LiAlH₄ may cause partial debromination at elevated temperatures.
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to generate pharmaceutically relevant heterocycles.
Imidazolidinone Formation
Reaction with urea derivatives under basic conditions produces imidazolidinones (Fig. 1B):
Comparative Reactivity with Structural Analogs
The difluoromethoxy group’s electronic effects differentiate this compound from analogs:
| Analog Structure | Reaction Rate (vs. Parent Compound) | Notes |
|---|---|---|
| 1-(4-Amino-2-(trifluoromethoxy)phenyl)-1-bromopropan-2-one | 1.2× faster | Enhanced EWG effect accelerates SN2 |
| 1-(4-Amino-2-methoxyphenyl)-1-bromopropan-2-one | 0.6× slower | Electron-donating methoxy slows SN2 |
| 1-(4-Amino-2-nitrophenyl)-1-bromopropan-2-one | 2.1× faster | Nitro group further polarizes C–Br bond |
Trends :
-
Electron-withdrawing groups (EWGs) increase substitution rates by stabilizing transition states.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) leads to elimination of HBr , forming α,β-unsaturated ketones.
-
Photoreactivity : UV exposure induces radical bromination at the aromatic ring’s ortho position.
This compound’s versatility in nucleophilic substitution, reduction, and cyclization makes it a valuable intermediate for synthesizing fluorinated heterocycles and bioactive molecules. Its reactivity profile is tunable via modifications to the aryl substituents, offering broad utility in medicinal and materials chemistry.
Scientific Research Applications
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino group and difluoromethoxy group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with four related brominated or aromatic ketones, emphasizing substituent effects, synthesis, and reactivity.
Table 1: Structural and Functional Comparison
Key Findings
The para-amino group enables hydrogen bonding and nucleophilic reactivity, contrasting with the inert methyl group in the enone derivative (Table 1, Row 2) .
Bromine Position and Utility: The β-bromine in the target compound (adjacent to the ketone) may facilitate nucleophilic substitution (e.g., Suzuki coupling) more readily than α-brominated enones (Table 1, Row 2), which are prone to elimination . Comparatively, the bromine in 1-(azepan-1-yl)-2-[(4-bromo-2,6-dimethylphenyl)amino]propan-1-one (Table 1, Row 4) resides on the aromatic ring, limiting its utility in aliphatic substitution reactions .
Synthetic Challenges: Installing the difluoromethoxy group likely demands specialized fluorination agents (e.g., DAST or Deoxo-Fluor), unlike the straightforward bromination steps used for enones (Table 1, Row 2) .
Potential Applications: The target compound’s amino and difluoromethoxy groups suggest utility in drug intermediates, akin to (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, which is employed in heterocycle synthesis . Its bromopropanone core could serve as a precursor for bioactive molecules, similar to how α-bromoenones are used in cross-coupling reactions .
Biological Activity
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one, known by its CAS number 1804221-53-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 294.09 g/mol. Key chemical properties include:
- Boiling Point : 378.6 ± 42.0 °C (predicted)
- Density : 1.569 ± 0.06 g/cm³ (predicted)
- pKa : 2.92 ± 0.10 (predicted) .
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of receptor binding and inhibition of specific enzymes. The compound's structure suggests potential interactions with kinases and other proteins involved in cell signaling pathways.
Binding Affinity
Studies indicate that compounds similar to this compound exhibit significant binding affinities to various receptors. The binding affinity can be quantified using the equation:
where represents the association constant .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. For instance, a study found that fluorinated polyphenols, structurally related to this compound, showed selective inhibition of DYRK1A/B kinases, which are implicated in neuroinflammatory diseases .
Case Study 1: Neuroinflammation
A recent investigation into fluorinated polyphenols revealed their potential as selective inhibitors for DYRK1A/B kinase, which plays a role in neuroinflammation associated with diseases such as Parkinson's disease. This study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Activity
While direct studies on this compound are scarce, analogs have shown promise in anticancer assays by inhibiting cell growth and inducing apoptosis in cancer cell lines. The mechanisms often involve interference with cell cycle regulation and apoptosis pathways.
Q & A
Q. What computational methods are most effective for predicting the compound's UV-Vis absorption properties, and how do they compare with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
